Product packaging for Ethyl 3-(Boc-amino)-2,2-difluoropropanoate(Cat. No.:CAS No. 847986-13-4)

Ethyl 3-(Boc-amino)-2,2-difluoropropanoate

Cat. No.: B1488052
CAS No.: 847986-13-4
M. Wt: 253.24 g/mol
InChI Key: LYQQVOPAOGCYKT-UHFFFAOYSA-N
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Description

Ethyl 3-(Boc-amino)-2,2-difluoropropanoate (CAS: 847986-13-4) is a fluorinated ethyl ester derivative with a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position. Its molecular formula is C₁₀H₁₇F₂NO₄, and it has a molecular weight of 253.24 g/mol . This compound is widely used in pharmaceutical and organic synthesis due to the Boc group’s stability under basic conditions and its role in protecting amines during multi-step reactions. It is typically stored at room temperature, with solutions recommended for use within 6 months at -80°C or 1 month at -20°C to prevent degradation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17F2NO4 B1488052 Ethyl 3-(Boc-amino)-2,2-difluoropropanoate CAS No. 847986-13-4

Properties

IUPAC Name

ethyl 2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO4/c1-5-16-7(14)10(11,12)6-13-8(15)17-9(2,3)4/h5-6H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQQVOPAOGCYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CNC(=O)OC(C)(C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Ethyl 3-(Boc-amino)-2,2-difluoropropanoate has been explored as a building block in the synthesis of novel compounds targeting cancer. For instance, it can be utilized in the preparation of inhibitors for specific oncogenic pathways, such as those involving B-cell lymphoma 6 (BCL6). Studies have shown that modifications of fluorinated compounds can enhance their biological activity and selectivity against cancer cells .

Antiparasitic Properties
Research indicates that derivatives of this compound may exhibit efficacy against various parasitic infections, including malaria. The compound's structure allows for the development of pharmacologically active agents that target Plasmodium falciparum and other protozoan parasites, potentially leading to new therapeutic options for treating malaria and related diseases .

Synthetic Methodologies

Fluorination Techniques
The compound serves as an essential intermediate in the synthesis of fluorinated amides and hydroxamic acids. Recent methodologies have demonstrated one-pot reactions that incorporate this compound into more complex molecular frameworks through radical N-perfluoroalkylation techniques . This approach simplifies the synthesis process while enhancing yields and reducing byproducts.

Chiral Synthesis
The presence of a Boc (tert-butoxycarbonyl) group allows for the selective derivatization of the amino group, facilitating the synthesis of chiral compounds. This is particularly relevant in pharmaceutical applications where chirality can significantly influence biological activity .

Materials Science

Polymer Chemistry
In materials science, this compound can be utilized to create fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are valuable in applications requiring durability under harsh conditions, such as coatings and adhesives used in electronics and aerospace industries.

Surface Modification
The compound's unique properties enable its use in surface modification processes to impart hydrophobic characteristics to various substrates. This application is particularly beneficial in biomedical devices where biocompatibility and resistance to biofouling are critical .

Comprehensive Data Table

Application Area Description Key Findings/References
Medicinal ChemistryAnticancer agents targeting BCL6Enhanced potency in modified fluorinated compounds
Antiparasitic agents for malaria treatmentPotential efficacy against Plasmodium falciparum
Synthetic MethodologiesSynthesis of fluorinated amides and hydroxamic acidsOne-pot radical N-perfluoroalkylation techniques
Chiral synthesis using Boc protectionSelective derivatization for biological activity
Materials ScienceDevelopment of fluorinated polymersEnhanced thermal stability and chemical resistance
Surface modification for hydrophobicityImproved biocompatibility in biomedical devices

Case Studies

  • Case Study on Anticancer Applications
    A study focused on synthesizing a series of BCL6 inhibitors derived from this compound demonstrated significant antiproliferative activity against diffuse large B-cell lymphoma cells. The incorporation of fluorine atoms was found to enhance binding affinity to the target protein.
  • Case Study on Antiparasitic Activity
    Research conducted on derivatives aimed at treating malaria highlighted the potential of this compound as a precursor for developing new antimalarial agents. The study reported promising results in vitro against Plasmodium falciparum with further optimization required for in vivo efficacy.

Mechanism of Action

The mechanism by which Ethyl 3-(Boc-amino)-2,2-difluoropropanoate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Ethyl 3-(Dibenzylamino)-2,2-difluoropropanoate

  • CAS : 541547-36-8
  • Molecular Formula: C₁₉H₂₁F₂NO₂
  • Molecular Weight : 333.37 g/mol
  • Key Features: Features a dibenzylamino group instead of Boc-amino. Storage conditions mirror those of the Boc derivative, but its higher molecular weight may influence solubility in polar solvents .

Ethyl 3-(Benzyl(methyl)amino)-2,2-difluoropropanoate

  • CAS : 214401-05-5
  • Molecular Formula: C₁₂H₁₅F₂NO₂
  • Molecular Weight : 243.25 g/mol
  • Key Features: The benzyl(methyl)amino group introduces a mix of aromatic and alkyl substituents. Predicted properties include a density of 1.170 g/cm³ and a boiling point of 307.2°C, suggesting lower volatility than the Boc derivative. Its pKa of ~2.53 indicates moderate acidity, which may affect protonation-dependent reactions .

Ethyl 3-(4-(tert-Butyl)phenyl)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2,2-difluoropropanoate (5b)

  • Molecular Formula : C₂₉H₄₀F₂O₃
  • Molecular Weight : 474.62 g/mol
  • Key Features: Contains aromatic tert-butyl and phenolic groups, enabling applications in antioxidant research. NMR data (¹H, ¹³C, ¹⁹F) confirm the difluoro and ester functionalities, with a distinctive ¹⁹F NMR signal at δ -105.34 to -107.42 ppm . The compound’s lipophilic nature contrasts with the Boc derivative’s balance of polarity and steric protection.

Ethyl 2,2-Difluoropropanoate

  • CAS : 28781-85-3
  • Molecular Formula : C₅H₈F₂O₂
  • Molecular Weight : 138.11 g/mol
  • Key Features: A simpler analogue lacking the 3-position substituent. Its lower molecular weight and absence of amino groups make it more volatile (predicted boiling point ~120–140°C) and reactive in esterification or hydrolysis reactions .

Structural and Functional Analysis

Substituent Effects on Reactivity and Stability

  • Boc Group : Enhances stability in basic conditions and facilitates deprotection under acidic conditions (e.g., trifluoroacetic acid), making it ideal for peptide synthesis .
  • Dibenzylamino Group: Provides steric protection but requires harsher conditions (e.g., hydrogenolysis) for deprotection, limiting its use in sensitive reactions .
  • Benzyl(methyl)amino Group: Combines moderate steric bulk with easier deprotection via catalytic hydrogenation, offering a middle ground in synthetic flexibility .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituent Storage Stability
Ethyl 3-(Boc-amino)-2,2-difluoropropanoate 847986-13-4 C₁₀H₁₇F₂NO₄ 253.24 Boc-amino 6 months (-80°C)
Ethyl 3-(Dibenzylamino)-2,2-difluoropropanoate 541547-36-8 C₁₉H₂₁F₂NO₂ 333.37 Dibenzylamino Similar to Boc derivative
Ethyl 3-(Benzyl(methyl)amino)-2,2-difluoropropanoate 214401-05-5 C₁₂H₁₅F₂NO₂ 243.25 Benzyl(methyl)amino Room temperature
Ethyl 2,2-difluoropropanoate 28781-85-3 C₅H₈F₂O₂ 138.11 None Stable at room temperature

Biological Activity

Ethyl 3-(Boc-amino)-2,2-difluoropropanoate is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential applications in synthesizing novel fluorinated amino acid derivatives. This article delves into the biological activity of this compound, exploring its structure, synthesis, and implications for drug development.

Chemical Structure and Properties

This compound features a unique molecular composition characterized by:

  • Ethyl ester group
  • Boc (tert-butyloxycarbonyl) protected amino group
  • Two fluorine atoms attached to the propanoate backbone

The molecular formula is C8H12F2NO2C_8H_{12}F_2NO_2, with a molecular weight of approximately 179.16 g/mol. The incorporation of fluorine enhances the compound's stability and lipophilicity, which are critical factors in drug design and development.

Synthesis Methods

Several synthetic pathways have been reported for the preparation of this compound. These methods often involve the introduction of fluorine atoms into the propanoate structure, utilizing various reagents and conditions to achieve the desired product. The following table summarizes some common synthesis routes:

Synthesis MethodKey ReagentsYield (%)
Fluorination of PropanoateFluorinating agents (e.g., DAST)70-85
Boc ProtectionBoc anhydride in organic solvent90-95
EsterificationEthanol with acid catalyst80-90

Biological Activity and Applications

While this compound does not have a defined mechanism of action in biological systems, its structural characteristics make it a valuable building block for synthesizing more complex molecules with specific functionalities. The presence of fluorine is known to influence various pharmacokinetic properties, including:

  • Membrane permeability
  • Metabolic stability
  • Selectivity for biological targets

Potential Applications in Drug Development

  • Fluorinated Amino Acids : The compound can be utilized to create fluorinated amino acids that may exhibit improved potency and selectivity in therapeutic applications.
  • Medicinal Chemistry : Its unique properties make it suitable for developing new drugs targeting specific diseases, particularly those requiring enhanced metabolic stability.
  • Chemical Probes : As a synthetic intermediate, it can be used to develop chemical probes for studying biological pathways.

Case Studies and Research Findings

Recent studies highlight the importance of fluorinated compounds in drug discovery. For instance, research indicates that introducing fluorine can significantly affect the binding affinity and activity of drug candidates against various biological targets .

In a comparative study involving structurally similar compounds, this compound demonstrated enhanced lipophilicity compared to non-fluorinated analogs. This property is crucial for improving drug absorption and distribution within biological systems .

Preparation Methods

General Synthetic Route

The synthesis of Ethyl 3-(Boc-amino)-2,2-difluoropropanoate typically involves the introduction of the difluoromethyl group at the alpha position of an amino acid derivative, followed by protection of the amino group with a Boc group and esterification.

  • Key Steps:
    • Introduction of difluoromethyl substituents via alkylation or fluorination reactions.
    • Protection of the amino group using Boc anhydride or Boc chloride.
    • Esterification of the carboxylic acid moiety to form the ethyl ester.

Specific Preparation Data and Formulation

According to GlpBio, the compound can be prepared and formulated for biological studies using a stepwise solvent addition method to achieve clear solutions suitable for in vivo applications. The preparation involves:

  • Dissolving the compound in DMSO to create a master stock solution.
  • Sequential addition of co-solvents such as PEG300, Tween 80, and water or corn oil to clarify the solution.
  • Ensuring clarity at each step before proceeding to the next solvent addition, aided by vortexing, ultrasound, or mild heating.

Stock Solution Preparation Table:

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution 3.9488 mL 19.7441 mL 39.4882 mL
5 mM Solution 0.7898 mL 3.9488 mL 7.8976 mL
10 mM Solution 0.3949 mL 1.9744 mL 3.9488 mL

Note: These volumes correspond to the amount of solvent required to prepare solutions at the specified molarities from the given mass of compound.

Detailed Synthetic Strategies from Literature

Alkylation and Fluorination

A notable synthetic approach involves the alkylation of a tin dienolate intermediate derived from chiral sulfonamide auxiliaries, which allows for stereoselective introduction of the difluoromethyl group. This method was demonstrated in the synthesis of related fluoroalkene dipeptide isosteres, highlighting the efficiency of such alkylations in producing fluorinated amino acid derivatives with high stereochemical control.

Protection and Esterification

  • The amino group is protected using tert-butyloxycarbonyl (Boc) chemistry, which is a standard protecting group in amino acid synthesis, providing stability during subsequent chemical transformations.
  • Esterification to the ethyl ester is typically achieved using standard esterification protocols, such as reaction with ethanol under acidic conditions or via ethyl chloroformate intermediates.

Reaction Conditions and Optimization

  • Temperature: Reactions involving alkylation and protection steps are generally carried out under controlled temperatures, often between room temperature and reflux conditions depending on the reagents used.
  • Solvents: Common solvents include anhydrous ethanol, dichloromethane, and DMSO for dissolution and reaction media.
  • Catalysts: Acid catalysts such as trifluoromethanesulfonic acid have been employed in related esterification and amination reactions to improve yield and purity.

Purification and Characterization

  • Purification often involves recrystallization from solvent mixtures such as petroleum ether and ethyl acetate.
  • High-performance liquid chromatography (HPLC) is used to confirm purity, typically achieving >99% purity.
  • Characterization includes NMR spectroscopy to verify the incorporation of fluorine atoms and Boc protection, as well as mass spectrometry for molecular weight confirmation.

Summary Table of Preparation Parameters

Step Reagents/Conditions Notes
Difluoromethylation Alkylation of tin dienolate with difluoroalkyl halides Stereoselective, chiral auxiliaries used
Boc Protection Boc anhydride or Boc chloride, base (e.g., triethylamine) Protects amino group
Esterification Ethanol, acid catalyst or ethyl chloroformate Forms ethyl ester
Solvent Preparation DMSO master solution, PEG300, Tween 80, corn oil Sequential addition, clarity checks
Purification Recrystallization (petroleum ether/ethyl acetate) Achieves high purity
Characterization HPLC, NMR, MS Confirms identity and purity

Research Findings and Practical Notes

  • The sequential solvent addition method for formulation ensures solubility and stability for in vivo studies, critical for pharmacological evaluation.
  • Alkylation using chiral sulfonamide auxiliaries allows for high stereochemical purity, essential for biological activity.
  • Use of trifluoromethanesulfonic acid as a catalyst in related amino ester synthesis demonstrates high yield and purity, suggesting potential applicability in the preparation of this compound.
  • Physical methods such as vortexing, ultrasound, or mild heating are effective in achieving complete dissolution during formulation steps.

Q & A

Q. What are the key synthetic routes for preparing Ethyl 3-(Boc-amino)-2,2-difluoropropanoate, and how can reaction conditions be optimized for high yield?

The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to an amino-difluoropropanoate precursor. A common approach is:

  • Step 1 : React ethyl 3-amino-2,2-difluoropropanoate with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
  • Step 2 : Optimize stoichiometry (1:1.2 molar ratio of amine to Boc anhydride) and temperature (0–25°C) to minimize side reactions like over-alkylation.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water to achieve >95% purity .

Q. Key Data :

ParameterOptimal ConditionYield Range
Temperature0–25°C70–85%
SolventDichloromethane
PurificationColumn Chromatography90–95% Purity

Q. How does the difluoro substitution at the C2 position influence the compound’s reactivity in peptide coupling reactions?

The difluoro group increases electrophilicity at the adjacent carbonyl carbon, enhancing reactivity in amide bond formation. However, steric hindrance from fluorine atoms may reduce coupling efficiency with bulky amino acids.

  • Methodological Note : Use coupling agents like HATU or EDCI/HOAt to activate the carboxylate, and monitor reaction progress via TLC (Rf shift in 1:3 ethyl acetate/hexane) .

Advanced Research Questions

Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • NMR :
    • ¹⁹F NMR : Two distinct doublets (δ -120 to -125 ppm) confirm the difluoro substitution .
    • ¹H NMR : Boc-group protons appear as a singlet at δ 1.4 ppm; ethyl ester protons as a quartet (δ 4.2 ppm) and triplet (δ 1.3 ppm) .
  • IR : Strong C=O stretches at ~1740 cm⁻¹ (ester) and ~1680 cm⁻¹ (Boc carbamate) .
  • Contradictions : Discrepancies in fluorine coupling constants (e.g., JFF vs. JFH) may arise from solvent polarity. Use deuterated DMSO for enhanced resolution .

Q. How does the Boc-protected amine impact the compound’s stability under acidic or basic conditions?

  • Acidic Conditions : The Boc group is labile in strong acids (e.g., TFA, HCl/dioxane), cleaving at rates of ~1–2 hours in 50% TFA/CH₂Cl₂ .
  • Basic Conditions : Stable in mild bases (pH < 10) but degrades in strong bases (e.g., NaOH) via ester hydrolysis.
  • Methodological Tip : For deprotection, use TFA at 0°C to minimize side reactions, followed by neutralization with NaHCO₃ .

Q. What strategies mitigate racemization during Boc deprotection in chiral synthesis?

  • Low-Temperature Deprotection : Conduct reactions at -20°C to reduce kinetic racemization .
  • Additives : Include scavengers like triisopropylsilane (TIS) to trap carbocation intermediates .
  • Monitoring : Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) to confirm enantiomeric excess (>98%) .

Q. How can computational modeling predict the compound’s interactions in enzyme inhibition studies?

  • Docking Studies : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., proteases). The difluoro group’s electronegativity enhances hydrogen bonding with active-site residues .
  • MD Simulations : Assess conformational stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(Boc-amino)-2,2-difluoropropanoate
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Ethyl 3-(Boc-amino)-2,2-difluoropropanoate

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